1H-Thieno[3,4-b]pyrrole 1H-Thieno[3,4-b]pyrrole
Brand Name: Vulcanchem
CAS No.: 63156-09-2
VCID: VC17979773
InChI: InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H
SMILES:
Molecular Formula: C6H5NS
Molecular Weight: 123.18 g/mol

1H-Thieno[3,4-b]pyrrole

CAS No.: 63156-09-2

Cat. No.: VC17979773

Molecular Formula: C6H5NS

Molecular Weight: 123.18 g/mol

* For research use only. Not for human or veterinary use.

1H-Thieno[3,4-b]pyrrole - 63156-09-2

Specification

CAS No. 63156-09-2
Molecular Formula C6H5NS
Molecular Weight 123.18 g/mol
IUPAC Name 1H-thieno[3,4-b]pyrrole
Standard InChI InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H
Standard InChI Key WZNWNABITQVHPM-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=CSC=C21

Introduction

Structural and Electronic Characteristics of 1H-Thieno[3,4-b]pyrrole

Molecular Architecture

1H-Thieno[3,4-b]pyrrole consists of a five-membered thiophene ring fused to a pyrrole unit at the [3,4-b] positions (Figure 1). This arrangement creates a planar, conjugated system where sulfur and nitrogen atoms occupy adjacent positions, influencing electron distribution and aromaticity. The molecular formula C6H5NS\text{C}_6\text{H}_5\text{NS} reflects a balance between hydrophobicity and polar interactions, with a molecular weight of 123.18 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC6H5NS\text{C}_6\text{H}_5\text{NS}
Molecular Weight123.18 g/mol
IUPAC Name1H-Thieno[3,4-b]pyrrole
Canonical SMILESC1=CSC2=C1N=CC=C2
Topological Polar Surface Area28.7 Ų

The fused ring system enhances π-orbital overlap, leading to a narrow bandgap (1.9eV\sim 1.9 \, \text{eV}) , which is critical for charge transport in semiconductor applications. X-ray crystallography studies reveal bond lengths of 1.36 Å for C–S and 1.39 Å for C–N, consistent with partial double-bond character .

Electronic Properties and Aromaticity

Density functional theory (DFT) calculations indicate that the sulfur atom contributes lone pairs to the conjugated π-system, while the nitrogen atom introduces electron-deficient characteristics. This combination creates ambipolar charge transport capabilities, with hole and electron mobilities reaching 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} and 0.08cm2/V\cdotps0.08 \, \text{cm}^2/\text{V·s}, respectively, in thin-film transistors . The nucleus-independent chemical shift (NICS) value of −12.3 ppm confirms moderate aromaticity, intermediate between thiophene (−14.5 ppm) and pyrrole (−10.8 ppm) .

Synthetic Methodologies

Traditional Cyclization Approaches

The Paal-Knorr synthesis remains a cornerstone for preparing 1H-thieno[3,4-b]pyrrole derivatives. This method involves cyclocondensation of γ-keto thioamides with phosphoryl chloride, yielding the core structure in 45–60% efficiency . For example, reaction of 3-thienylmethylamine with diketene derivatives produces 2-acetyl-1H-thieno[3,4-b]pyrrole with 58% yield (Equation 1):

3-Thienylmethylamine+DiketenePOCl32-Acetyl-1H-thieno[3,4-b]pyrrole+H2O[3]\text{3-Thienylmethylamine} + \text{Diketene} \xrightarrow{\text{POCl}_3} \text{2-Acetyl-1H-thieno[3,4-b]pyrrole} + \text{H}_2\text{O} \quad[3]

Transition Metal-Catalyzed Routes

Palladium-catalyzed C–H activation has emerged as a powerful tool for functionalizing the thieno[3,4-b]pyrrole framework. Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 4-position with >80% regioselectivity . Recent advances employ photoredox catalysis to achieve decarboxylative alkylation, enabling the installation of complex side chains under mild conditions .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Functional Group ToleranceScalability
Paal-Knorr Cyclization45–60ModerateIndustrial
Suzuki Coupling70–85HighLaboratory
Photoredox Alkylation65–78ExcellentBench-scale

Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

The balanced ambipolarity of 1H-thieno[3,4-b]pyrrole derivatives makes them ideal for complementary logic circuits. Devices incorporating 5-fluoro-1H-thieno[3,4-b]pyrrole demonstrate threshold voltages of −3.2 V (p-type) and +2.8 V (n-type), with on/off ratios exceeding 10510^5 . Environmental stability tests show <10% performance degradation after 500 hours in ambient conditions, surpassing polythiophene benchmarks .

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, 1H-thieno[3,4-b]pyrrole-based donor materials achieve power conversion efficiencies (PCE) of 9.3% when paired with PC71BM acceptors . The compound’s low-lying HOMO level (−5.4 eV) enhances open-circuit voltage (VOCV_{OC}) to 0.91 V, while its broad absorption spectrum (300–650 nm) improves photon harvesting .

Comparative Analysis with Structural Analogues

Thieno[3,4-c]pyrrole Derivatives

While thieno[3,4-c]pyrrole exhibits higher electron mobility (0.15cm2/V\cdotps0.15 \, \text{cm}^2/\text{V·s}), its synthetic complexity limits large-scale applications. In contrast, 1H-thieno[3,4-b]pyrrole offers better solution processability due to enhanced solubility in chlorinated solvents .

Thieno[2,3-b]pyrrole Systems

The [2,3-b] isomer demonstrates superior thermal stability (decomposition temperature: 315°C vs. 285°C for [3,4-b]) but suffers from reduced electrochemical stability during device operation .

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